![molecular formula C20H20ClN3O3S B2373582 N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 438479-91-5](/img/structure/B2373582.png)
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Biological Agents
Research on derivatives of tetrahydropyrimidine, including compounds similar to the specified chemical structure, has shown significant promise in biological applications. For instance, the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, designed as potential biological agents, demonstrated notable antimicrobial activities against bacterial and fungal growth. These compounds were evaluated and compared to standard drugs, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
Antifolate Inhibitors of Thymidylate Synthase
Another significant application is in the development of nonclassical antifolate inhibitors of thymidylate synthase (TS). Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of TS and evaluated for their antitumor and/or antibacterial properties. These compounds were assessed against human and various TSs, demonstrating more potent effects than certain standard drugs, thereby suggesting their utility in therapeutic applications (Gangjee et al., 1996).
Mechanism of Action
Target of Action
Similar compounds, such as substituted phenethylamines and amphetamines, are known to act as selective agonists of the serotonin 5-ht2a receptor .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with the serotonin 5-ht2a receptor . This interaction could potentially lead to a range of effects, including changes in perception and cognition.
Biochemical Pathways
Similar compounds have been found to affect the serotonergic system, particularly the 5-ht2a receptor . Activation of this receptor can lead to a variety of downstream effects, including changes in mood, perception, and cognition.
Pharmacokinetics
Similar compounds are known to have complex pharmacokinetics, with effects lasting well into the next day . The bioavailability of these compounds can be influenced by a variety of factors, including route of administration and individual metabolic differences.
Result of Action
Similar compounds are known to produce a range of effects, including open and closed eye visuals, increased awareness of sound and movement, and euphoria . These effects are thought to result from the compound’s interaction with the 5-HT2A receptor and the subsequent activation of downstream signaling pathways.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-10-12(26-2)8-9-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFUTGBTXVBMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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